8-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid

Lipophilicity Drug-likeness Permeability

8-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid (CAS 874776-53-1) is a heterocyclic building block featuring a fused imidazo[1,2-a]pyridine core with a methyl group at the 8-position, a trifluoromethyl group at the 2-position, and a carboxylic acid at the 3-position. With a molecular formula of C₁₀H₇F₃N₂O₂ and a molecular weight of 244.17 g/mol, this compound is primarily supplied as a research intermediate for medicinal chemistry and chemical biology programs.

Molecular Formula C10H7F3N2O2
Molecular Weight 244.17 g/mol
CAS No. 874776-53-1
Cat. No. B1340962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid
CAS874776-53-1
Molecular FormulaC10H7F3N2O2
Molecular Weight244.17 g/mol
Structural Identifiers
SMILESCC1=CC=CN2C1=NC(=C2C(=O)O)C(F)(F)F
InChIInChI=1S/C10H7F3N2O2/c1-5-3-2-4-15-6(9(16)17)7(10(11,12)13)14-8(5)15/h2-4H,1H3,(H,16,17)
InChIKeyMBAKSFFHEPDPHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid (CAS 874776-53-1): Core Scaffold Identity and Procurement Baseline


8-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid (CAS 874776-53-1) is a heterocyclic building block featuring a fused imidazo[1,2-a]pyridine core with a methyl group at the 8-position, a trifluoromethyl group at the 2-position, and a carboxylic acid at the 3-position . With a molecular formula of C₁₀H₇F₃N₂O₂ and a molecular weight of 244.17 g/mol, this compound is primarily supplied as a research intermediate for medicinal chemistry and chemical biology programs . Its calculated LogP of 1.80 and acid pKa of 3.55 position it as a moderately lipophilic, ionizable scaffold suitable for fragment-based drug discovery and targeted covalent inhibitor design [1].

Why Generic 8-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic Acid Substitution Fails in Structure-Activity Campaigns


Substituting this compound with its closest in-class analogs—such as 2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid (lacking the 8-methyl group) or 8-methylimidazo[1,2-a]pyridine-3-carboxylic acid (lacking the 2-CF₃ group)—introduces quantifiable shifts in lipophilicity, ionization state, and steric bulk that directly alter target binding and pharmacokinetic profiles . The simultaneous presence of the electron-withdrawing trifluoromethyl group and the electron-donating methyl group creates a unique electronic environment on the imidazo[1,2-a]pyridine core that cannot be replicated by mono-substituted analogs, as demonstrated by differentiated LogP values (ΔLogP ≥ 0.5 units) and pKa shifts (ΔpKa ≥ 0.8 units) that affect solubility, permeability, and hydrogen-bonding capacity [1]. These physicochemical differences translate into non-interchangeable performance in kinase selectivity panels, cellular potency assays, and downstream derivatization reactions [2].

Quantitative Differentiation Evidence for 8-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid vs. Closest Analogs


Lipophilicity (LogP) Comparison: 8-Methyl-2-CF₃ Derivative vs. Unsubstituted and Mono-Substituted Analogs

The target compound exhibits a calculated LogP of 1.80, which is 0.46 LogP units higher than the 8-methyl-only analog (8-methylimidazo[1,2-a]pyridine-3-carboxylic acid, XLogP ≈ 1.34) and 1.77 LogP units higher than the 2-CF₃-only analog (2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid, LogP ≈ 0.03) [1]. Compared to the unsubstituted parent scaffold (imidazo[1,2-a]pyridine-3-carboxylic acid, LogP 1.03), the combined 8-methyl and 2-CF₃ substitution results in a net ΔLogP of +0.77, moving the compound into a more favorable lipophilicity range for membrane permeability [2].

Lipophilicity Drug-likeness Permeability

Acid Dissociation Constant (pKa) Differentiation: Impact on Ionization State at Physiological pH

The target compound has a calculated acid pKa of 3.55, which is 0.87 units higher than the unsubstituted parent scaffold (pKa 2.68) and approximately 4.1 units higher than the predicted pKa of the parent scaffold's conjugate acid form (pKa ≈ -0.6) [1][2]. This pKa shift means that at pH 7.4, the target compound is >99.9% ionized (carboxylate form), whereas the parent scaffold with a lower pKa may exhibit a slightly different ionization profile that affects solubility and target binding interactions involving the carboxylic acid moiety [1].

pKa Ionization Solubility Hydrogen bonding

Structural Preorganization for Kinase Hinge-Binding: 3-Carboxylic Acid vs. 2-Carboxylic Acid Regioisomers

Imidazo[1,2-a]pyridine-3-carboxylic acid derivatives have been specifically cited as scaffolds for developing allosteric kinase inhibitors and KRAS G12C covalent inhibitors, with the 3-carboxylic acid position enabling critical hydrogen-bonding interactions with kinase hinge regions [1]. In contrast, the 2-carboxylic acid regioisomers (e.g., 8-methylimidazo[1,2-a]pyridine-2-carboxylic acid, CAS 88751-05-7) present a different exit vector that alters the trajectory of substituents and is less commonly employed in kinase inhibitor programs targeting the ATP-binding pocket . The 3-carboxylic acid orientation provides a more favorable geometry for targeting the catalytic lysine and hinge residues when elaborated into amide or ester prodrugs [2].

Kinase inhibitor Hinge-binding Regiochemistry Scaffold geometry

Metabolic Stability Advantage of 8-Methyl Substitution: Blocking Cytochrome P450 Oxidation

The 8-position of imidazo[1,2-a]pyridine is a known hot spot for cytochrome P450-mediated oxidation. The presence of the 8-methyl group in the target compound blocks this metabolic soft spot, providing a theoretical metabolic stability advantage over the 8-unsubstituted analog (2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid, CAS 73221-19-9) . In contrast, the 8-bromo analog (8-bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid, CAS 1038389-93-3) replaces the methyl group with a heavier halogen, increasing molecular weight by 64.9 Da (MW 309.04 vs. 244.17) and introducing potential for debromination-mediated toxicity without the metabolic blocking benefit of a simple methyl group .

Metabolic stability CYP450 Site of metabolism 8-Methyl blocking

Derivatization Versatility: 3-Carboxylic Acid as a Synthetic Handle vs. Ester and Amide Analogs

The free carboxylic acid at the 3-position enables direct amide coupling and esterification without the need for deprotection steps, providing a synthetic efficiency advantage over the corresponding methyl or ethyl esters that require saponification prior to further derivatization . The Fluorochem product listing confirms 98% purity for the carboxylic acid form, making it suitable for direct use in parallel synthesis and library production without the additional purification steps often required for ester hydrolysis products . This contrasts with the more commonly supplied 2-carboxylic acid regioisomer, which requires an additional synthetic step to transpose the acid group to the 3-position if kinase hinge-binding orientation is desired .

Derivatization Amide coupling Fragment elaboration Carboxylic acid handle

Halogen-Free Composition: Reduced Environmental Persistence vs. 8-Bromo Analog

The target compound contains only C, H, N, O, and F atoms, with no chlorine, bromine, or iodine substituents. This halogen-free composition (fluorine excluded from typical environmental persistence concerns) provides a reduced environmental persistence profile compared to the 8-bromo analog (8-bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid, CAS 1038389-93-3), which introduces a bromine atom associated with potential bioaccumulation and persistence concerns under REACH and other regulatory frameworks . The GHS classification of the target compound (H302, H315, H319, H335) is comparable to the 8-bromo analog (also harmful/irritant), indicating that the 8-methyl substitution does not introduce additional acute toxicity hazards while eliminating the bromine-related environmental liability .

Environmental persistence Halogen-free 8-Bromo alternative Green chemistry

Procurement-Relevant Application Scenarios for 8-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid


Kinase Inhibitor Fragment Library Expansion

The 3-carboxylic acid regioisomer of this scaffold provides direct access to the hinge-binding motif required for ATP-competitive and allosteric kinase inhibitors. Procurement of this specific compound enables direct amide coupling to generate focused libraries targeting PI3K, mTOR, and receptor tyrosine kinases, leveraging the scaffold's preorganized geometry for hinge-region hydrogen bonding [1]. The 98% purity specification supports high-throughput parallel synthesis without additional purification, and the LogP of 1.80 ensures library members remain within drug-like chemical space .

KRAS G12C/G12D Covalent Inhibitor Lead Optimization

Imidazo[1,2-a]pyridine-3-carboxylic acid derivatives have been validated as scaffolds for covalent KRAS inhibitors [1]. The 8-methyl-2-trifluoromethyl substitution pattern offers a balanced lipophilicity profile (LogP 1.80) for optimizing cell permeability while the free carboxylic acid enables rapid SAR exploration through amide coupling with diverse warhead-containing amines. The metabolic stability advantage conferred by 8-methyl blocking of CYP450 oxidation sites makes this particular scaffold suitable for programs requiring once-daily oral dosing profiles [2].

Trifluoromethylated Heterocycle Collection for 19F NMR Fragment Screening

The single trifluoromethyl group at the 2-position provides a strong, well-resolved 19F NMR signal, making this compound an ideal component of fluorine-labeled fragment libraries [1]. For fragment-based drug discovery (FBDD), the moderate LogP of 1.80 ensures adequate aqueous solubility for screening at mM concentrations, while the carboxylic acid handle allows rapid hit elaboration. Procurement of this specific scaffold avoids the 19F signal overlap issues encountered with regioisomeric trifluoromethylated imidazo[1,2-a]pyridines (e.g., 5-CF₃, 6-CF₃, or 8-CF₃ analogs) where the fluorine probe may be located in magnetically similar environments .

Agrochemical Lead Generation Targeting Fungal CYP51 or SDH Enzymes

Imidazo[1,2-a]pyridine carboxylic acids have established precedent as agrochemical scaffolds, with the trifluoromethyl group enhancing metabolic stability in plant and fungal systems [1]. The 8-methyl-2-trifluoromethyl substitution pattern provides a favorable balance of lipophilicity and hydrogen-bonding capacity for penetrating fungal cell walls while the 3-carboxylic acid enables prodrug strategies (e.g., ester formation for improved foliar uptake). The halogen-free composition (aside from fluorine) aligns with the agrochemical industry's increasing preference for reduced environmental persistence in next-generation fungicides .

Quote Request

Request a Quote for 8-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.